2,3,6-Trichloropyridine
Overview
Description
2,3,6-Trichloropyridine is an organic compound with the molecular formula C5H2Cl3N. It is a colorless to light yellow liquid with a pungent odor. This compound is not soluble in water but is soluble in organic solvents. It is known for its chemical stability and is used as an intermediate in the synthesis of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,6-Trichloropyridine can be synthesized through several methods. One common method involves the chlorination of pyridine. The process typically uses chlorine gas in the presence of a catalyst such as ferric chloride at elevated temperatures. Another method involves the reaction of 2,3,6-tribromopyridine with antimony trichloride under basic conditions .
Industrial Production Methods: In industrial settings, this compound is often produced using a continuous flow process. This method involves the use of a catalyst comprising cobalt chloride, lanthanum chloride, barium chloride, ferric chloride, cupric chloride, aluminum chloride, or zinc chloride supported on a silica carrier. The reaction mixture is heated to temperatures between 350-500°C in an inert atmosphere .
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trichloropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound is highly reactive towards nucleophiles due to the electron-deficient nature of the pyridine ring. Common nucleophiles include amines, thiols, and alkoxides.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride to form less chlorinated pyridines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide or tetrahydrofuran.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.
Reduction: Products include 2,3-dichloropyridine and other less chlorinated derivatives.
Scientific Research Applications
2,3,6-Trichloropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pesticides, herbicides, and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3,6-Trichloropyridine involves its reactivity towards nucleophiles. The electron-deficient pyridine ring facilitates nucleophilic attack, leading to the formation of various substituted products. This reactivity is exploited in the synthesis of complex organic molecules. The compound’s molecular targets and pathways are primarily related to its role as an intermediate in chemical synthesis .
Comparison with Similar Compounds
- 2,3,5,6-Tetrachloropyridine
- 2,3,4,6-Tetrachloropyridine
- 2,3-Dichloropyridine
- 2,6-Dichloropyridine
Comparison: 2,3,6-Trichloropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity compared to other chlorinated pyridines. For example, 2,3,5,6-Tetrachloropyridine is more heavily chlorinated and thus less reactive towards nucleophiles. In contrast, 2,3-Dichloropyridine has fewer chlorine atoms, making it less electron-deficient and less reactive in nucleophilic substitution reactions .
Properties
IUPAC Name |
2,3,6-trichloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3N/c6-3-1-2-4(7)9-5(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAKJVMKNDXBHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073374 | |
Record name | 2,3,6-Trichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6515-09-9, 29154-14-1 | |
Record name | 2,3,6-Trichloropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6515-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2,3,6-trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006515099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,6-Trichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2.3.6-Trichloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,6-Trichloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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